2-(3-Bromophenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-(3-Bromophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3-bromophenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
Starting Material: 2-(3-bromophenyl)quinoline
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Chemical Reactions Analysis
2-(3-Bromophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromophenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of various bioactive molecules and is used in the development of new pharmaceuticals . Additionally, it is employed in the study of protein-ligand interactions and the design of enzyme inhibitors .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors . The carbonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds . This interaction can inhibit the activity of target enzymes or alter the function of receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
2-(3-Bromophenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds, such as:
2-(4-Bromophenyl)quinoline-4-carbonyl chloride: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)quinoline-4-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbonyl chloride.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
2-(3-bromophenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBMTRGDXZUPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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